molecular formula C12H18O2Si B14701293 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine CAS No. 18028-07-4

2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine

Katalognummer: B14701293
CAS-Nummer: 18028-07-4
Molekulargewicht: 222.35 g/mol
InChI-Schlüssel: MKSMVZIBTVKYHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine is a complex organic compound with a unique structure that includes both ether and benzoxasilepine functionalities

Eigenschaften

CAS-Nummer

18028-07-4

Molekularformel

C12H18O2Si

Molekulargewicht

222.35 g/mol

IUPAC-Name

2-ethoxy-2-methyl-4,5-dihydro-3H-1,2-benzoxasilepine

InChI

InChI=1S/C12H18O2Si/c1-3-13-15(2)10-6-8-11-7-4-5-9-12(11)14-15/h4-5,7,9H,3,6,8,10H2,1-2H3

InChI-Schlüssel

MKSMVZIBTVKYHC-UHFFFAOYSA-N

Kanonische SMILES

CCO[Si]1(CCCC2=CC=CC=C2O1)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-Ethoxy-2-methyl-2,3,4,5-tetrahydro-1,2-benzoxasilepine apart is its unique combination of ether and benzoxasilepine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.